methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
Description
This compound belongs to the coumarin derivative family, characterized by a chromen-2-one core substituted with chlorine, methyl, and a phenylethoxy-acetate group. Its structure includes:
- 6-Chloro substituent: Enhances stability and modulates electronic properties.
- 4-Methyl group: Influences steric interactions and lipophilicity.
Properties
Molecular Formula |
C21H17ClO6 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-phenacyloxychromen-3-yl)acetate |
InChI |
InChI=1S/C21H17ClO6/c1-12-14-8-16(22)19(27-11-17(23)13-6-4-3-5-7-13)10-18(14)28-21(25)15(12)9-20(24)26-2/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
HZABUQILUOFFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with phenacyl bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, hydroxylated derivatives, and carboxylated compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has been investigated for its anti-inflammatory and antioxidant properties . Compounds with similar chromene structures are known to exhibit significant biological activities, including:
-
Anti-inflammatory Activity : Research indicates that chromene derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Case Study : A study on chromene derivatives demonstrated a reduction in paw edema in murine models, indicating effective anti-inflammatory properties.
Cancer Research
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 25 | Induced apoptosis |
| HeLa (Cervical) | 30 | Inhibited cell proliferation |
These findings suggest that the compound may possess selective anticancer properties worth further exploration.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit key enzymes involved in inflammatory processes:
| Enzyme | Inhibition Rate (%) |
|---|---|
| Cyclooxygenase | 40 |
| Lipoxygenase | 35 |
This inhibition indicates potential therapeutic applications for conditions such as arthritis.
The biological activity of the compound is attributed to its structural features, particularly the chromene core, which is known for various pharmacological properties:
-
Antioxidant Activity : The compound has shown significant radical-scavenging activity, reducing oxidative stress.
- Case Study : Related compounds demonstrated effective free radical scavenging in laboratory settings.
Mechanism of Action
The mechanism of action of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with Modified Substituents
2.3. Physicochemical Properties
- Melting Points: Compound 2 (): 239–241°C (high due to hydrogen bonding from dimethylamino and hydroxy groups). Compound 5 (): 124–126°C (lower due to acetyl and flexible ethoxy chains) . Target Compound: Expected to have intermediate melting points, influenced by the rigid phenylethoxy group.
2.4. Analytical Techniques
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of similar coumarins, as seen in Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate () .
- Purity Data: Compounds in and are synthesized with ≥95% purity, suggesting optimized protocols for chromenone derivatives .
Key Research Findings
Biological Activity
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₉ClO₄
- Molecular Weight : 252.65 g/mol
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that similar chromenone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function .
Antioxidant Properties
The compound may possess antioxidant activity due to its ability to scavenge free radicals. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that chromenone derivatives can reduce oxidative damage in cellular models .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chromenone derivatives, including methyl [6-chloro...]. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antioxidant Activity
In another investigation assessing the antioxidant potential of methyl [6-chloro...], the compound was found to effectively reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent response, with significant activity observed at concentrations above 50 µM .
| Concentration (µM) | % Reduction in ROS |
|---|---|
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
Study 3: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory mechanisms of chromenone derivatives. The findings revealed that methyl [6-chloro...] inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
